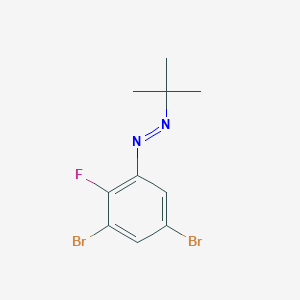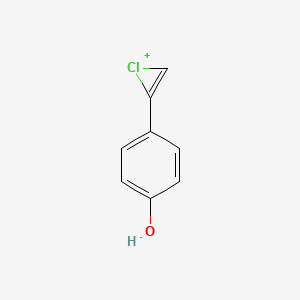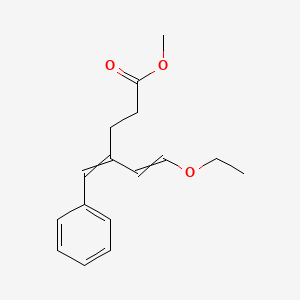
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is a chemical compound with the molecular formula C10H11Br2FN2 It is characterized by the presence of diazene (N=N) functional group, along with bromine, fluorine, and tert-butyl substituents on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- typically involves the following steps:
Bromination: The starting material, 2-fluoroaniline, undergoes bromination to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Diazotization: The brominated product is then subjected to diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is coupled with tert-butylamine to form the final product, Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The diazene group can be reduced to form hydrazine derivatives or oxidized to form azo compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium amide or potassium thiolate in polar solvents.
Oxidation and Reduction: Use of reducing agents like sodium borohydride or oxidizing agents like potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Oxidation: Formation of azo compounds.
Reduction: Formation of hydrazine derivatives.
科学的研究の応用
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The diazene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The bromine and fluorine substituents can enhance the compound’s binding affinity and specificity towards its targets.
類似化合物との比較
Similar Compounds
- Diazene, (3,5-dibromo-2-chlorophenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-methylphenyl)(1,1-dimethylethyl)
- Diazene, (3,5-dibromo-2-iodophenyl)(1,1-dimethylethyl)
Uniqueness
Diazene, (3,5-dibromo-2-fluorophenyl)(1,1-dimethylethyl)- is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine substituent can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
特性
CAS番号 |
832077-10-8 |
|---|---|
分子式 |
C10H11Br2FN2 |
分子量 |
338.01 g/mol |
IUPAC名 |
tert-butyl-(3,5-dibromo-2-fluorophenyl)diazene |
InChI |
InChI=1S/C10H11Br2FN2/c1-10(2,3)15-14-8-5-6(11)4-7(12)9(8)13/h4-5H,1-3H3 |
InChIキー |
HLUQHSNYHJILNR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N=NC1=C(C(=CC(=C1)Br)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-YL)-2-methoxyphenol](/img/structure/B14193622.png)

![1,3-Bis[4-hexyl-5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]propane-1,3-dione](/img/structure/B14193631.png)


![S-{[3-(Methanesulfinyl)propyl]carbamothioyl}-L-cysteine](/img/structure/B14193650.png)
![9,10-Bis[(ethylsulfanyl)methyl]anthracene](/img/structure/B14193654.png)
![2-Chloro-5-[(pyrrolo[1,2-a]pyrazin-1-yl)amino]phenol](/img/structure/B14193656.png)
![3-[4-Chloro-2-(phenylsulfanyl)anilino]-1-phenylbut-2-en-1-one](/img/structure/B14193662.png)


![2-[4-(4-Chlorobutoxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14193679.png)
![(Bicyclo[2.2.1]heptan-2-yl)(cyclohex-1-en-1-yl)methanone](/img/structure/B14193705.png)
